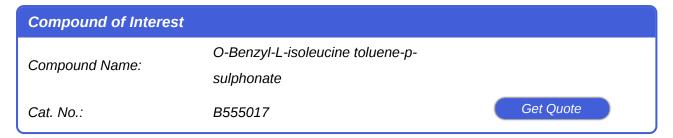


An In-depth Technical Guide to O-Benzyl-Lisoleucine toluene-p-sulphonate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of **O-Benzyl-L-isoleucine toluene-p-sulphonate**. This compound, a protected derivative of the essential amino acid L-isoleucine, is a critical building block in peptide synthesis and various applications within pharmaceutical and biochemical research. Its benzyl ester protection facilitates controlled peptide bond formation, while the p-toluenesulfonate salt form enhances its crystallinity, stability, and ease of handling compared to the free base.[1]

Core Chemical Properties

O-Benzyl-L-isoleucine toluene-p-sulphonate, also known as L-Isoleucine benzyl ester p-toluenesulfonate salt, is a white crystalline powder.[1] It is identified by the CAS Number 16652-75-8.[1][2] The compound's structure combines the L-isoleucine amino acid, a benzyl ester protecting group on the carboxylic acid moiety, and a p-toluenesulfonic acid counter-ion.

Physicochemical and Identification Data



Property	Value	Reference
IUPAC Name	benzyl (2S,3S)-2-amino-3- methylpentanoate;4- methylbenzenesulfonic acid	[3]
Synonyms	L-Isoleucine benzyl ester 4- toluenesulfonate salt, H-Ile- OBzl.Tos, Benzyl L- isoleucinate tosylate	[2][3]
CAS Number	16652-75-8	[1][2]
Molecular Formula	C20H27NO5S	[2][4]
Molecular Weight	393.50 g/mol	[1][3]
Appearance	White powder	[1]
Melting Point	Data not available for L- isoleucine derivative. (For L- Leucine derivative: 156-160 °C)	[5]
Solubility	Data not available. (L- isoleucine is soluble in water and sparingly soluble in hot alcohol)	[6]
Storage Conditions	0-8 °C	[1]
Purity (typical)	≥ 98% (HPLC)	[1]

Synthesis of O-Benzyl-L-isoleucine toluene-psulphonate

The most common method for the synthesis of amino acid benzyl ester p-toluenesulfonate salts is the Fischer-Speier esterification.[7] This reaction involves the direct esterification of the amino acid with benzyl alcohol in the presence of a catalytic amount of p-toluenesulfonic acid. Azeotropic removal of water is often employed to drive the reaction to completion. To prevent



racemization, which can be a concern with high boiling point azeotroping solvents like toluene, alternative solvents such as cyclohexane or green ethers like 2-methyltetrahydrofuran (Me-THF) have been successfully used.[8] Microwave-assisted synthesis has also been reported as a rapid and efficient method.[9]

Representative Experimental Protocol: Fischer-Speier Esterification

The following protocol is a representative example for the synthesis of an amino acid benzyl ester p-toluenesulfonate salt and can be adapted for **O-Benzyl-L-isoleucine toluene-p-sulphonate**.

Materials:

- L-Isoleucine
- Benzyl alcohol
- · p-Toluenesulfonic acid monohydrate
- Toluene (or a suitable azeotroping solvent)
- tert-Butyl methyl ether (for precipitation)

Procedure:

- To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add L-isoleucine, benzyl alcohol, and p-toluenesulfonic acid monohydrate.
- Add toluene to the flask to facilitate azeotropic water removal.
- Heat the reaction mixture to reflux. The water generated during the esterification will be collected in the Dean-Stark trap.
- Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is evolved.
- Once the reaction is complete, cool the mixture.



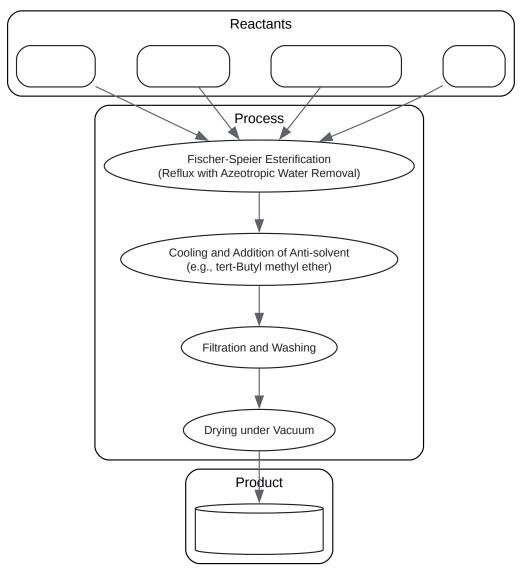




- Slowly add an anti-solvent, such as tert-butyl methyl ether, to the cooled reaction mixture with stirring to induce crystallization of the product.
- Allow the crystallization to proceed, potentially with further cooling to 0°C, to maximize the yield.
- Collect the crystalline product by filtration.
- Wash the crystals with cold tert-butyl methyl ether to remove residual benzyl alcohol and other impurities.
- Dry the product under vacuum to obtain **O-Benzyl-L-isoleucine toluene-p-sulphonate** as a white crystalline solid.



$Synthesis\ Workflow\ of\ O\text{-Benzyl-L-} is oleucine\ to luene-p-sulphonate$



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Caption: Fischer-Speier synthesis workflow.



Analytical Methods

The purity of **O-Benzyl-L-isoleucine toluene-p-sulphonate** is typically assessed by High-Performance Liquid Chromatography (HPLC).[1] While a specific validated method for this compound is not readily available in the public domain, a general approach can be derived from methods used for similar compounds and for the analysis of p-toluenesulfonate esters.

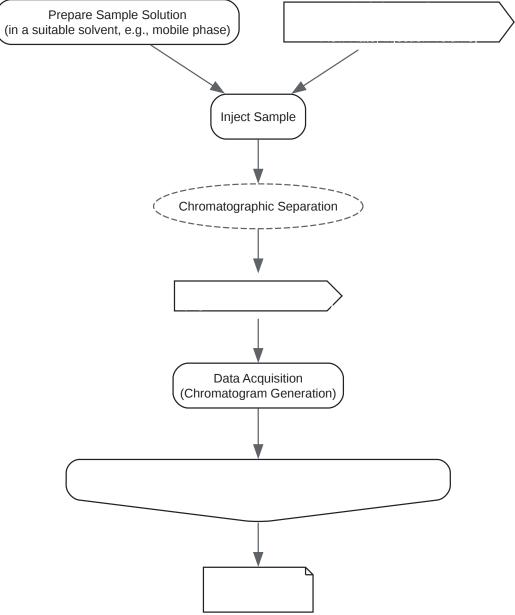
General HPLC Protocol

A reversed-phase HPLC method with UV detection is generally suitable for the analysis of this compound.

- Column: A C18 stationary phase is commonly used.
- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or water with an acid modifier like trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) is typical.
- Detection: UV detection at a wavelength where the aromatic rings of the benzyl and tosyl groups absorb, typically around 220 nm or 254 nm.
- Quantification: Purity is determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.



General HPLC Analysis Workflow



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